N-[3-(acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

GPR133 adhesion GPCR cAMP signaling

AP-503 is the first potent, selective small-molecule agonist of adhesion GPCR GPR133/ADGRD1 (EC50 1.21 nM). Unlike CCR5-targeting 5-oxopyrrolidine-3-carboxamides, AP-503 activates Gs-cAMP-PKA signaling to promote osteoblast differentiation and muscle force, without androgenic side effects. Ideal for osteoporosis, sarcopenia, and aGPCR drug discovery research. Validated in OVX mouse models for bone regeneration. ≥98% purity. Choose AP-503 for target-engagement studies and anabolic pathway dissection.

Molecular Formula C19H18ClN3O3
Molecular Weight 371.8 g/mol
Cat. No. B11014074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
Molecular FormulaC19H18ClN3O3
Molecular Weight371.8 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C19H18ClN3O3/c1-12(24)21-15-5-3-6-16(10-15)22-19(26)13-8-18(25)23(11-13)17-7-2-4-14(20)9-17/h2-7,9-10,13H,8,11H2,1H3,(H,21,24)(H,22,26)
InChIKeyAEAPRKGIWPBCMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide – A 5-Oxopyrrolidine-3-Carboxamide GPR133 Agonist for Bone & Muscle Research


N-[3-(Acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide (also referred to as AP503 or AP-970/43482503) is a synthetic, rationally designed small‑molecule agonist of the adhesion G protein‑coupled receptor GPR133 (ADGRD1) [1]. It belongs to the 5‑oxopyrrolidine‑3‑carboxamide class and potently activates GPR133‑mediated cAMP signaling at sub‑nanomolar concentrations [1]. This compound was developed through structure‑guided optimization to separate the muscle‑ and bone‑strengthening benefits of androgen receptor activation from its undesired androgenic side effects [2].

Why Generic Substitution of N-[3-(Acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide Is Not Recommended


Although several 5‑oxopyrrolidine‑3‑carboxamide derivatives have been described as CCR5 antagonists, the unique substitution pattern of N-[3-(acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide shifts its target selectivity from the chemokine receptor CCR5 to the adhesion GPCR GPR133 [1][2]. This target switch is accompanied by a dramatically different pharmacological profile: instead of blocking HIV‑1 entry, the compound activates the Gs‑cAMP‑PKA signaling axis to promote osteoblast differentiation and muscle strength [3]. Consequently, compounds that share only the 5‑oxopyrrolidine core but differ in the N‑aryl or acetamido substitution pattern cannot be assumed to reproduce the same GPR133‑mediated efficacy or the favorable separation of anabolic and androgenic effects that defines this compound.

Quantitative Differentiation of N-[3-(Acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide


GPR133 Agonism Potency vs. Endogenous Ligand 5α-DHT and Other aGPCR Agonists

AP503 activates GPR133 with an EC50 of 1.21 nM in cAMP accumulation assays, making it approximately three orders of magnitude more potent than the endogenous androgen 5α‑DHT (EC50 ≈ 1–10 µM range) [1]. By contrast, the closely related 5‑oxopyrrolidine‑3‑carboxamide series reported by Imamura et al. (2004) targets CCR5 with IC50 values in the micromolar range (0.038–1.9 µM) and does not engage GPR133 [2].

GPR133 adhesion GPCR cAMP signaling

In Vivo Bone Anabolic Efficacy vs. Vehicle and 5α-DHT in Ovariectomy-Induced Osteoporosis Model

In an ovariectomized (OVX) mouse model of post‑menopausal osteoporosis, daily intraperitoneal administration of 2 mg/kg AP503 for 4 weeks significantly increased bone volume/total volume (BV/TV) and trabecular number, reversing bone loss, whereas vehicle‑treated OVX mice continued to lose bone mass [1]. Notably, AP503 achieved this bone anabolic effect without the androgenic side effects (e.g., prostate enlargement) observed with an equivalent anabolic dose of 5α‑DHT [2].

osteoporosis bone formation ovariectomy model

Muscle Strength Enhancement vs. Androgen Receptor Agonists in Murine Models

AP503 significantly increased tetanic contraction force of isolated extensor digitorum longus (EDL) muscles via PKA‑mediated signaling, without triggering androgen receptor (AR)‑dependent gene transcription [1]. In contrast, the AR agonist 5α‑DHT increased muscle strength but also induced AR‑mediated transcription and prostate growth [1].

muscle strength androgen receptor side effect separation

Chemical Purity and Structural Identity Confirmation for Reproducible Research

Commercially available AP503 (CAS 767299-99-0) is supplied with a certified purity of 99.84% as determined by HPLC . In contrast, many early 5‑oxopyrrolidine‑3‑carboxamide analogs from the CCR5 antagonist literature were synthesized as part of medicinal chemistry campaigns and may lack the same level of analytical characterization and batch‑to‑batch reproducibility required for in‑vivo pharmacology studies [1].

chemical purity quality control batch consistency

Best-Fit Research and Industrial Application Scenarios for N-[3-(Acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide


Osteoporosis and Bone Regeneration Research

AP503 is ideally suited for in‑vivo studies of post‑menopausal osteoporosis and bone regeneration. In OVX mouse models, it significantly restored bone volume and trabecular architecture without androgenic side effects [1]. Researchers investigating GPR133‑cAMP‑β‑catenin signaling in osteoblast differentiation can use AP503 as a selective tool compound to dissect pathway contributions independent of androgen receptor involvement [2].

Sarcopenia and Muscle‑Wasting Disease Modeling

The compound’s ability to enhance muscle force through PKA‑mediated signaling, while bypassing AR‑driven transcription, makes it a valuable pharmacological tool for sarcopenia, cachexia, and muscular dystrophy research [1]. It can be used to compare GPR133‑dependent vs. AR‑dependent anabolic pathways in skeletal muscle, and as a positive control for screening novel GPR133 agonists.

Adhesion GPCR Pharmacology and Drug Discovery

As one of the first highly potent and selective small‑molecule agonists of an adhesion GPCR with an available cryo‑EM structure of the receptor‑Gs complex, AP503 serves as a reference ligand for aGPCR drug discovery programs [1][2]. It can be employed in competitive binding assays, functional cAMP screens, and as a template for structure‑based design of next‑generation aGPCR modulators.

Androgen Replacement Therapy Safety Profiling

Because AP503 recapitulates the beneficial effects of androgens on bone and muscle without stimulating prostate growth, it can be used as a benchmark in preclinical safety studies aiming to dissociate anabolic from androgenic activities [1]. Toxicology and pharmacology groups can profile new chemical entities against AP503 to assess target‑engagement selectivity and therapeutic index.

Quote Request

Request a Quote for N-[3-(acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.